N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H12F3N3O2S and its molecular weight is 379.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide , also known by its CAS number 794578-70-4 , is an intriguing molecule with potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Molecular Formula : C11H10F2N2OS
- Molecular Weight : 256.27 g/mol
- CAS Number : 794578-70-4
- InChIKey : Not available
Structural Features
The compound features a thiazole ring substituted with a difluoromethoxy group and a pyridine carboxamide moiety. These structural components are crucial for its biological activity.
Antiviral Activity
Research has shown that compounds with similar structures exhibit antiviral properties. For instance, analogs containing difluoromethoxy groups have been evaluated for their effectiveness against viruses such as herpes simplex virus (HSV). A study indicated that modifications in the 4-position of nucleosides can significantly alter their antiviral efficacy, suggesting that the presence of difluoromethoxy could enhance activity against specific viral strains .
Antitumor Activity
Compounds structurally related to this compound have been investigated for their potential as MDM2 inhibitors. For example, a related compound demonstrated an IC50 value of 2.4 nM against MDM2, indicating strong binding affinity and potential for tumor growth inhibition in xenograft models . The SAR studies suggest that modifications to the thiazole and pyridine rings can enhance antitumor activity.
The proposed mechanism of action for this class of compounds includes inhibition of protein-protein interactions, particularly between MDM2 and p53. This interaction is critical in cancer biology as MDM2 is known to regulate p53 degradation. By inhibiting this interaction, compounds may restore p53 function, leading to apoptosis in tumor cells .
Key Modifications
The biological activity of this compound can be influenced by various substitutions:
- Difluoromethoxy Group : Enhances lipophilicity and may improve cell membrane permeability.
- Thiazole Substitution : Variations at the 5-position can affect binding affinity to target proteins.
- Pyridine Ring Modifications : Alterations in this region can impact the compound's overall pharmacokinetics and dynamics.
Modification | Effect on Activity |
---|---|
Difluoromethoxy | Increased antiviral potency |
Thiazole position | Enhanced binding to MDM2 |
Pyridine substitutions | Improved bioavailability |
Study 1: Antiviral Efficacy
A study on related difluoromethoxy compounds showed selective inhibition against HSV strains, indicating potential applications in antiviral therapies. The introduction of specific substituents was found to modulate activity significantly .
Study 2: Antitumor Potential
In vivo studies demonstrated that compounds with similar thiazole structures exhibited significant tumor regression in xenograft models. For instance, a compound with a comparable structure showed up to 87% tumor regression at optimal dosages . This highlights the therapeutic potential of this compound in oncology.
Eigenschaften
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-9-14(10-2-4-12(5-3-10)25-16(19)20)22-17(26-9)23-15(24)11-6-7-21-13(18)8-11/h2-8,16H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJKIBYYSERJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NC=C2)F)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.